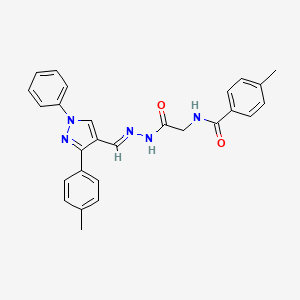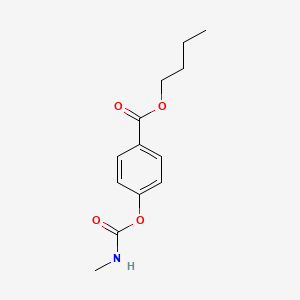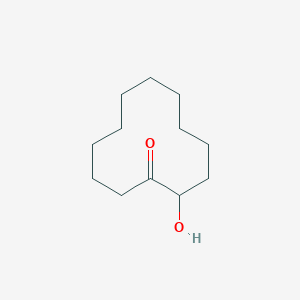
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxyphenyl group and an asparagine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine typically involves the reaction of 4-phenoxyphenylamine with asparagine derivatives under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenoxyphenyl group and the asparagine moiety. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine undergoes various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, modulating their activity. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, while the asparagine moiety can form hydrogen bonds with amino acid residues. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular pathways and processes.
類似化合物との比較
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine can be compared with other similar compounds, such as:
N-(4-phenoxyphenyl)ethylamine: Similar structure but lacks the asparagine moiety, resulting in different biological activity.
N-(4-phenoxyphenyl)acetamide: Contains an acetamide group instead of the asparagine moiety, leading to variations in chemical reactivity and applications.
4-phenoxyphenylboronic acid: Used in organic synthesis but has different functional groups and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of the phenoxyphenyl group and the asparagine moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
4-oxo-4-(4-phenoxyanilino)-2-(prop-2-enylamino)butanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-2-12-20-17(19(23)24)13-18(22)21-14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h2-11,17,20H,1,12-13H2,(H,21,22)(H,23,24) |
InChIキー |
UZLRNQCFQBIUIM-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)






![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)


![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)


![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
